molecular formula C10H17F2N3 B15050401 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine

Cat. No.: B15050401
M. Wt: 217.26 g/mol
InChI Key: IGAWYAPGJYEJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine: is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a pentylamine chain

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine: can undergo various chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine: has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine

InChI

InChI=1S/C10H17F2N3/c1-2-3-4-6-13-8-9-5-7-15(14-9)10(11)12/h5,7,10,13H,2-4,6,8H2,1H3

InChI Key

IGAWYAPGJYEJDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=NN(C=C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.